4-Methyl-1,2-pentadiene

living polymerization coordination catalysis allene derivatives

4-Methyl-1,2-pentadiene (CAS 13643-05-5), also designated as isopropylallene or 4-methylpenta-1,2-diene, is a C6H10 cumulated diene (allene) with a molecular weight of 82.14 g/mol. Characterized by its contiguous C=C=C bond system, this compound exhibits physical properties including a boiling point of 67.2±7.0 °C, density of 0.674±0.06 g/cm³, and limited water solubility of 0.15 g/L.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 13643-05-5
Cat. No. B14711112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2-pentadiene
CAS13643-05-5
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC(C)C=C=C
InChIInChI=1S/C6H10/c1-4-5-6(2)3/h5-6H,1H2,2-3H3
InChIKeyCAAAXQFHDYHTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2-pentadiene (CAS 13643-05-5): Technical Profile and Procurement Considerations


4-Methyl-1,2-pentadiene (CAS 13643-05-5), also designated as isopropylallene or 4-methylpenta-1,2-diene, is a C6H10 cumulated diene (allene) with a molecular weight of 82.14 g/mol [1]. Characterized by its contiguous C=C=C bond system, this compound exhibits physical properties including a boiling point of 67.2±7.0 °C, density of 0.674±0.06 g/cm³, and limited water solubility of 0.15 g/L . As an allene derivative, its reactivity profile is fundamentally distinct from that of conjugated dienes, making it a specialized building block in coordination polymerization and organic synthesis [2].

4-Methyl-1,2-pentadiene (CAS 13643-05-5): Why Generic Substitution Fails in Critical Applications


Substituting 4-methyl-1,2-pentadiene with other C6H10 isomers, such as 4-methyl-1,3-pentadiene or 1,5-hexadiene, is not chemically viable for applications requiring allene-specific reactivity. The cumulated double bond arrangement confers distinct electronic properties that govern regioselectivity in metal-catalyzed polymerizations and cycloaddition outcomes [1]. While 4-methyl-1,3-pentadiene participates in conventional Diels-Alder cycloadditions as a conjugated diene, the allene structure of 4-methyl-1,2-pentadiene directs reactions via entirely different mechanistic pathways, including diradical intermediates and specific coordination geometries at transition metal centers [2]. The quantitative evidence below establishes where this differentiation is measurable and procurement-relevant.

4-Methyl-1,2-pentadiene (CAS 13643-05-5): Quantified Performance Differentiation Evidence


Accelerated Living Polymerization Kinetics Relative to Alkoxyallene and Phenylallene Substrates

4-Methyl-1,2-pentadiene exhibits substantially faster polymerization rates compared to allene derivatives bearing alkoxy, alkyl, or phenyl substituents under identical allylnickel catalysis conditions [1]. Kinetic studies demonstrate that polymerization of this alkylallene proceeds with greater velocity than that of phenylallene and alkoxyallene monomers, despite the latter's anticipated higher polymerizability based on electron density arguments [1]. This rate acceleration is attributed to reduced steric encumbrance at the allene moiety relative to bulkier substituted analogs [2].

living polymerization coordination catalysis allene derivatives

2,3-Selective Polymerization Enabling Predictable Polymer Microstructure

Under nickel(II) catalysis with phosphine-sulfoxide (Ming-Phos) ligands, 4-methyl-1,2-pentadiene undergoes highly 2,3-selective living polymerization, yielding polymers with predictable molecular weights and narrow dispersities [1]. This 2,3-selectivity pattern is characteristic of alkylallene substrates and contrasts with the variable regioselectivity observed for conjugated diene monomers in Ziegler-Natta systems, where 1,2- versus 1,4-insertion competition governs polymer tacticity [2]. The quantitative 2,3-selectivity achieved with 4-methyl-1,2-pentadiene approaches the >99.9% values reported for phenylallene polymerization with rare-earth catalysts, indicating a class-wide capability for precise microstructure control [3].

stereoselective polymerization polyallene microstructure control

Radical-Chain Addition Regioselectivity Distinguished from Conjugated Diene Behavior

In radical-chain addition of benzenethiol, 4-methyl-1,2-pentadiene demonstrates allene-characteristic addition patterns that differ mechanistically from conjugated diene reactivity [1]. Analysis of steric effects and reversibility in thiyl radical additions to monoalkylallenes including 4-methyl-1,2-pentadiene reveals that the cumulated diene system directs radical attack to the central allene carbon rather than the terminal positions typical of conjugated diene electrophilic additions [1]. This regiochemical outcome is distinct from the product distribution observed in 4-methyl-1,3-pentadiene radical additions, where resonance-stabilized allylic intermediates govern product formation [2].

radical addition thiyl radical regioselectivity

Conformational Constraints in Coordination Polymerization Favoring Distinct Stereochemical Outcomes

Molecular mechanics analysis of catalytic intermediates in Ziegler-Natta polymerization reveals that 4-methyl-1,2-pentadiene exhibits high s-cis-η⁴ coordination energy relative to butadiene and (Z)-pentadiene [1]. For diene monomers presenting high s-cis-η⁴ coordination energy (including 4-methyl-pentadiene), the favored insertion mechanism involves 5-trans η² monomer coordination with back-biting syn allyl (η³-η²) coordinated growing chain (Mechanism II), whereas lower-energy s-cis monomers follow alternative insertion pathways [1][2]. This energy differential directly governs the stereospecificity achievable in 1,2-polymerization versus cis-1,4-polymerization outcomes.

Ziegler-Natta polymerization conformational analysis stereospecificity

Limited Academic Literature Availability Indicating Niche Specialization

Database analysis indicates that 4-methyl-1,2-pentadiene appears in only 3 journal articles with 6 reported reactions as a reactant and 2 reactions as a product, with no associated patents [1]. This contrasts sharply with its conjugated isomer 4-methyl-1,3-pentadiene, which features in numerous polymerization, cycloaddition, and mechanistic studies [2]. The limited but focused literature footprint confirms this compound's status as a specialized reagent for niche applications rather than a commodity diene, supporting its procurement rationale for targeted research programs requiring allene-specific reactivity profiles.

literature analysis research availability specialty chemical

In Silico Property Differentiation from Conjugated Diene Isomers

Computed physicochemical parameters for 4-methyl-1,2-pentadiene include XLogP3-AA of 1.8, topological polar surface area of 0 Ų, and rotatable bond count of 1 [1]. These values indicate moderate lipophilicity and minimal polarity, consistent with hydrocarbon behavior. Calculated Log P from alternative methods yields 3.151 with 3 rotatable bonds [2]. While comparable experimental data for isomeric dienes are not systematically available in primary literature, the cumulated allene structure imposes distinct conformational rigidity relative to the freely rotating C2-C3 bond in 4-methyl-1,3-pentadiene, potentially influencing molecular recognition and binding interactions in complex synthetic intermediates.

computational chemistry ADMET prediction physicochemical properties

4-Methyl-1,2-pentadiene (CAS 13643-05-5): Validated Research and Industrial Application Scenarios


Living Coordination Polymerization for Precision Polyallene Synthesis

Utilize 4-methyl-1,2-pentadiene as a monomer in allylnickel-catalyzed living coordination polymerization to produce polyallenes with predictable molecular weights and narrow dispersities [1]. The accelerated polymerization kinetics relative to alkoxyallene and phenylallene substrates enable reduced reaction times while maintaining living character [1]. The high 2,3-selectivity achievable with Ni(II)-Ming-Phos catalysts ensures consistent polymer microstructure [2], making this compound suitable for synthesizing well-defined polyallene architectures for structure-property relationship studies.

Stereospecific Ziegler-Natta Polymerization Targeting Distinct Polymer Tacticity

Employ 4-methyl-1,2-pentadiene in Ziegler-Natta polymerization systems where its high s-cis-η⁴ coordination energy favors Mechanism II insertion (5-trans η² coordination) over alternative pathways [1]. This mechanistic preference governs the stereospecificity of 1,2-polymerization outcomes, enabling access to polymer tacticities that differ from those obtained with butadiene or (Z)-pentadiene under identical catalytic conditions [1]. The resulting stereoregular poly(4-methyl-1,2-pentadiene) offers distinct thermal and mechanical properties for specialized materials applications.

Radical-Chain Addition for Allene-Specific Regiochemical Outcomes

Apply 4-methyl-1,2-pentadiene in thiyl radical addition reactions where the cumulated diene structure directs radical attack to the central allene carbon, producing regioisomers inaccessible from conjugated diene substrates [1]. This regiochemical control is valuable in synthesizing sulfur-containing intermediates where allylic versus central addition pathways would yield different constitutional isomers [1]. The reaction proceeds under standard radical-chain conditions with benzenethiol or analogous thiol reagents.

Mechanistic Studies of Allene versus Conjugated Diene Reactivity

Use 4-methyl-1,2-pentadiene as a model alkylallene substrate in fundamental studies comparing cumulated diene reactivity to that of conjugated diene isomers such as 4-methyl-1,3-pentadiene [1][2]. The compound's conformational rigidity (one rotatable bond), moderate lipophilicity (XLogP3-AA = 1.8), and distinct coordination behavior at transition metal centers make it an ideal probe for investigating electronic and steric effects in diene chemistry [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,2-pentadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.